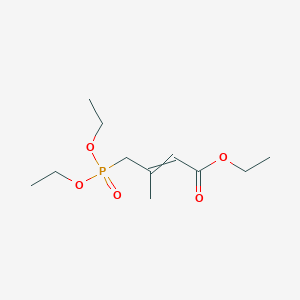
Ethyl 4-(diethoxyphosphoryl)-3-methyl-but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a but-2-enoate backbone, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate typically involves the Michaelis-Arbuzov reaction. This reaction is a well-known method for forming carbon-phosphorus bonds and involves the reaction of triethyl phosphite with an appropriate halogenated precursor under controlled conditions . The reaction proceeds as follows:
Michaelis-Arbuzov Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as distillation and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can form stable complexes with metal ions and enzymes, thereby modulating their activity. This interaction is crucial in its role as an enzyme inhibitor and in other biological applications .
Comparison with Similar Compounds
Diethyl Benzylphosphonate: Similar in structure but with a benzyl group instead of the but-2-enoate backbone.
Triethyl Phosphonoacetate: Another organophosphorus compound used in similar synthetic applications.
Uniqueness: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is unique due to its specific structural features that confer distinct reactivity and stability.
Properties
Molecular Formula |
C11H21O5P |
|---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
ethyl 4-diethoxyphosphoryl-3-methylbut-2-enoate |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3 |
InChI Key |
OQKGPUSERILONW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















